3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
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Overview
Description
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.
Formation of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the oxadiazole, pyridine, and thiazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines or alcohols.
Scientific Research Applications
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It may activate caspase pathways leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
Uniqueness
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H15N5O2S/c21-12(17-8-5-14-18-9-10-23-14)1-2-13-19-15(20-22-13)11-3-6-16-7-4-11/h3-4,6-7,9-10H,1-2,5,8H2,(H,17,21) |
InChI Key |
GMEHOBOQMZJJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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